3-Cycloheptyl 6-methyl 4-(3-hydroxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Overview
Description
3-Cycloheptyl 6-methyl 4-(3-hydroxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cycloheptyl 6-methyl 4-(3-hydroxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of cycloheptanone with appropriate aldehydes and amines under acidic or basic conditions to form the hexahydroquinoline core. Subsequent functionalization steps introduce the hydroxy, methoxy, and carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Cycloheptyl 6-methyl 4-(3-hydroxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests possible applications as an anti-inflammatory, anti-cancer, or antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Cycloheptyl 6-methyl 4-(3-hydroxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Cycloheptyl 6-methyl 4-(3-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
- 3-Cycloheptyl 6-methyl 4-(4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
- 3-Cycloheptyl 6-methyl 4-(3-hydroxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
The uniqueness of 3-Cycloheptyl 6-methyl 4-(3-hydroxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both hydroxy and methoxy groups on the phenyl ring, along with the carboxylate groups, provides a unique platform for further functionalization and exploration in various fields.
Properties
Molecular Formula |
C28H35NO7 |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
3-O-cycloheptyl 6-O-methyl 4-(3-hydroxy-4-methoxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C28H35NO7/c1-15-13-19-25(26(31)22(15)27(32)35-4)24(17-11-12-21(34-3)20(30)14-17)23(16(2)29-19)28(33)36-18-9-7-5-6-8-10-18/h11-12,14-15,18,22,24,29-30H,5-10,13H2,1-4H3 |
InChI Key |
VMPFYXZSYACLCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(C(=C(N2)C)C(=O)OC3CCCCCC3)C4=CC(=C(C=C4)OC)O)C(=O)C1C(=O)OC |
Origin of Product |
United States |
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